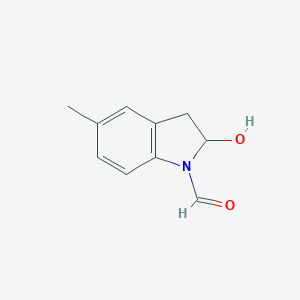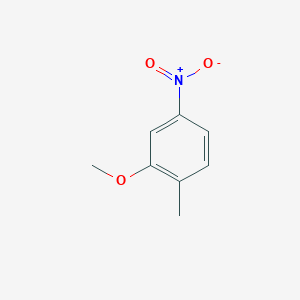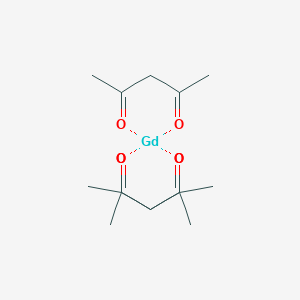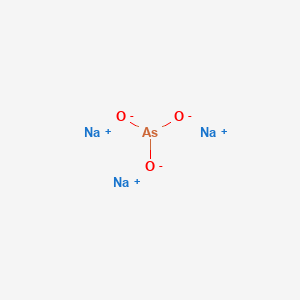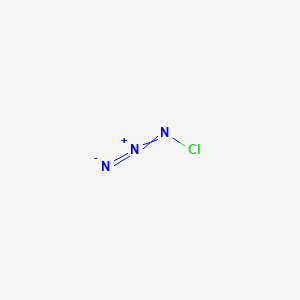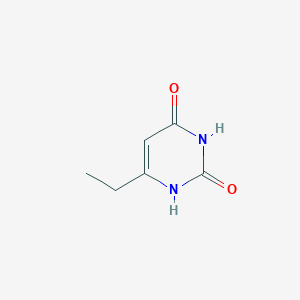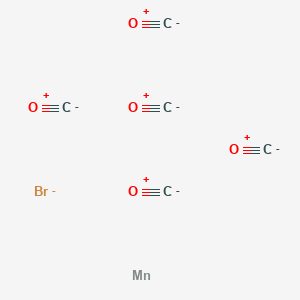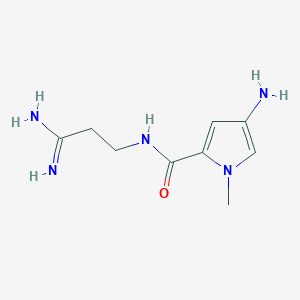
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is a small molecule that has been extensively studied for its biological activities. This compound belongs to the class of amidines and has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities.
Mecanismo De Acción
The mechanism of action of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is not fully understood. However, it has been suggested that it may exert its biological activities by modulating the activity of certain enzymes, such as DPP-4 and HDAC. In addition, it has been shown to inhibit the production of certain cytokines, such as TNF-α and IL-6, which are involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to inhibit the activity of certain enzymes, such as DPP-4 and HDAC. These enzymes are involved in various biological processes, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is its potent biological activities. This makes it an attractive molecule for the development of new drugs for the treatment of various diseases. However, one of the limitations of this molecule is its low solubility in water, which can make it difficult to work with in the laboratory.
Direcciones Futuras
There are several future directions for the study of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-. One direction is the development of new drugs based on this molecule for the treatment of various diseases, such as cancer, diabetes, and inflammation. Another direction is the study of the mechanism of action of this molecule, which could provide insights into its biological activities. In addition, the study of the structure-activity relationship of this molecule could lead to the development of more potent analogs with improved solubility and pharmacokinetic properties.
Métodos De Síntesis
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-acetylpyrrole with ethylenediamine in the presence of sodium hydroxide. The resulting product is then treated with methylamine to yield Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-. Other methods include the reaction of pyrrole-2-carboxylic acid with ethylenediamine and the reaction of 2-acetylpyrrole with methylamine in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- has been extensively studied for its biological activities. It has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and histone deacetylase (HDAC). These enzymes are involved in various biological processes, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
4-amino-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-14-5-6(10)4-7(14)9(15)13-3-2-8(11)12/h4-5H,2-3,10H2,1H3,(H3,11,12)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZLHOWJPCNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337226 |
Source


|
| Record name | 3-(1-methyl-4-amino-2-pyrrolecarboxamido)propionamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- | |
CAS RN |
14559-42-3 |
Source


|
| Record name | 3-(1-methyl-4-amino-2-pyrrolecarboxamido)propionamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


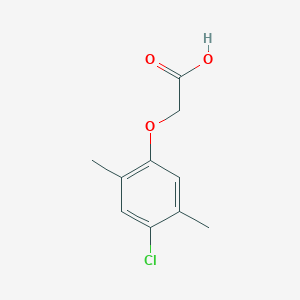
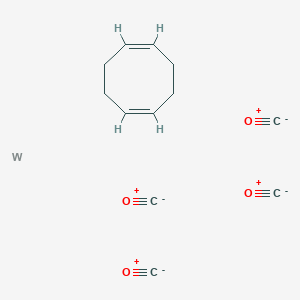

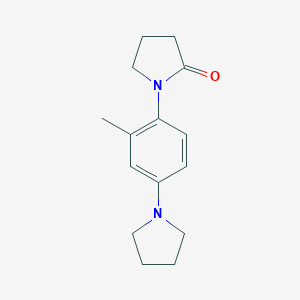

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
